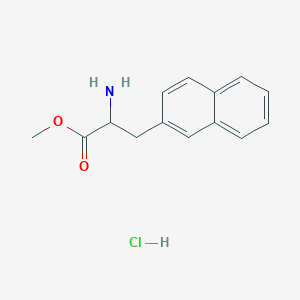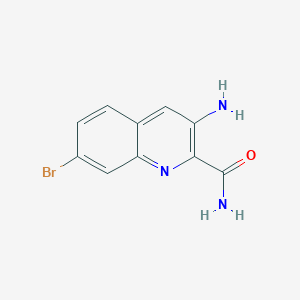
1,3(2H,4H)-Isoquinolinedione, 2-(2-ethylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3(2H,4H)-Isoquinolinedione, 2-(2-ethylphenyl)- is a chemical compound belonging to the class of isoquinolinediones. Isoquinolinediones are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry and materials science. The compound’s structure consists of an isoquinoline core with a dione functionality at positions 1 and 3, and a 2-ethylphenyl group attached at position 2.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3(2H,4H)-Isoquinolinedione, 2-(2-ethylphenyl)- can be achieved through various synthetic routes. One common method involves the use of acryloyl benzamides as key substrates. The reaction typically employs radical precursors containing elements such as carbon, sulfur, phosphorus, nitrogen, silicon, and bromine . The reaction conditions are designed to be simple, mild, green, and efficient, making the process environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1,3(2H,4H)-Isoquinolinedione, 2-(2-ethylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dione functionality to diols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dione moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Diols
Substitution: Various substituted isoquinolinediones
科学研究应用
1,3(2H,4H)-Isoquinolinedione, 2-(2-ethylphenyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1,3(2H,4H)-Isoquinolinedione, 2-(2-ethylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, thereby exerting its therapeutic effects.
相似化合物的比较
Similar Compounds
- 1,3(2H,4H)-Isoquinolinedione, 2-(2-methylphenyl)-
- 1,3(2H,4H)-Isoquinolinedione, 2-(2-chlorophenyl)-
- 1,3(2H,4H)-Isoquinolinedione, 2-(2-bromophenyl)-
Uniqueness
1,3(2H,4H)-Isoquinolinedione, 2-(2-ethylphenyl)- is unique due to the presence of the 2-ethylphenyl group, which can influence its chemical reactivity and biological activity. The ethyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and penetrate cells.
属性
CAS 编号 |
106110-77-4 |
|---|---|
分子式 |
C17H15NO2 |
分子量 |
265.31 g/mol |
IUPAC 名称 |
2-(2-ethylphenyl)-4H-isoquinoline-1,3-dione |
InChI |
InChI=1S/C17H15NO2/c1-2-12-7-4-6-10-15(12)18-16(19)11-13-8-3-5-9-14(13)17(18)20/h3-10H,2,11H2,1H3 |
InChI 键 |
QFOJKXRZXSUAID-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=CC=C1N2C(=O)CC3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



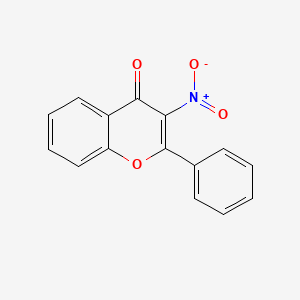
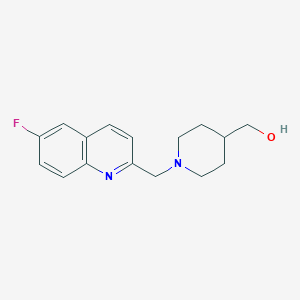
![5-Bromo-3-(methylsulfonyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11849768.png)
![2,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B11849769.png)
![2-([1,1'-Biphenyl]-2-yl)-1-phenylethanone](/img/structure/B11849771.png)
![4-[(2-Hydroxynaphthalen-1-yl)methylideneamino]benzonitrile](/img/structure/B11849781.png)
![Ethyl 4-chloropyrrolo[1,2-A]quinoxaline-6-carboxylate](/img/structure/B11849784.png)
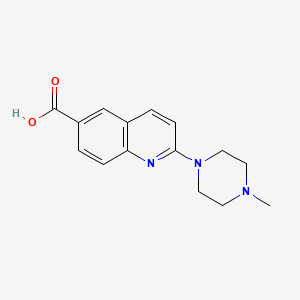
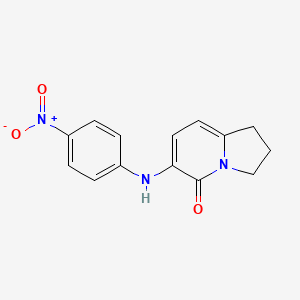
![2-(Furan-2-yl)-6-methyl[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-imine](/img/structure/B11849819.png)

